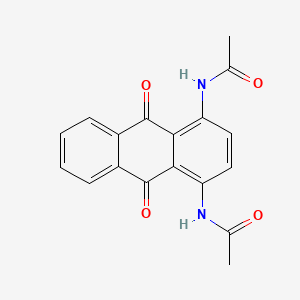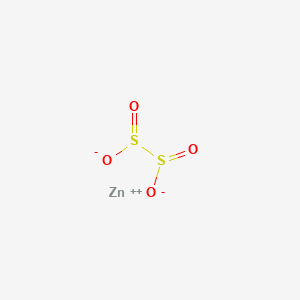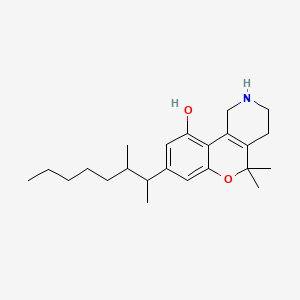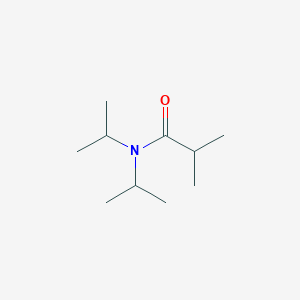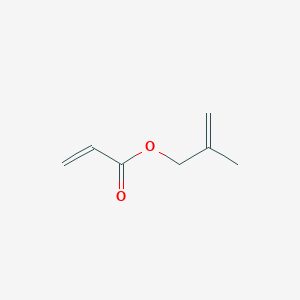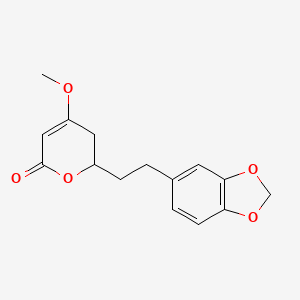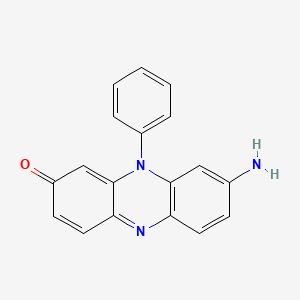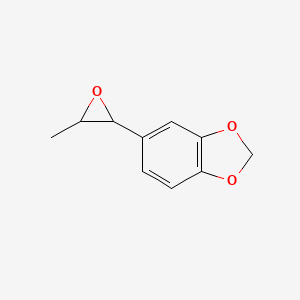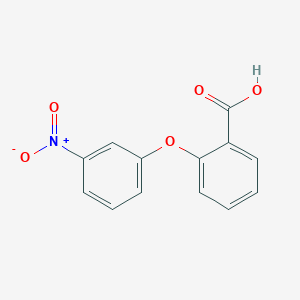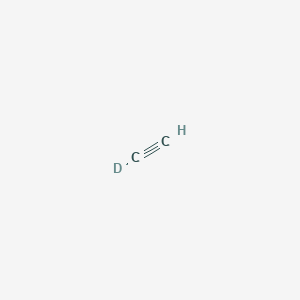
乙炔-d1
概述
描述
Acetylene-d1 is an isotopically labeled form of acetylene, which is a colorless, flammable gas with a distinctive odor. Acetylene-d1 is used in a variety of applications, including scientific research, laboratory experiments, and industrial processes.
科学研究应用
乙炔中的动力学
雅各布森等人(1998)的研究使用有效的哈密顿模型探索了乙炔基态中的大振幅弯曲动力学。这项研究对于了解高内部能级下乙炔的分子动力学和相互作用至关重要,这与各种物理和化学应用相关 (Jacobson 等人,1998)。
与乙炔的反应动力学
凯泽等人(2002)研究了 d1-乙炔基与乙炔反应形成 d1-二乙炔基和 d1-丁二炔基的反应动力学。这项研究提供了对乙炔化学反应性和其在合成复杂烃中的潜在用途的见解 (Kaiser 等人,2002)。
监测变压器油中的乙炔
马等人(2016)开发了一种基于可调谐二极管激光吸收光谱 (TDLAS) 技术的光学气体检测系统,用于检测溶解在变压器油中的乙炔。这项研究突出了乙炔监测在电力变压器中的应用,这是确保运行安全性和效率的一个重要方面 (Ma 等人,2016)。
乙炔的振动能级
本特利等人(1992)描述了一种计算 S0 乙炔高能振动本征态的方法。这项研究对于了解乙炔的振动行为至关重要,这对于各种光谱应用至关重要 (Bentley 等人,1992)。
在有机合成中的应用
罗迪金等人(2016)讨论了乙炔在有机合成中的应用,强调了其作为合成有机和工业化学中主要构建块的作用。本文强调了乙炔在开发广泛的化学过程和产品中的重要性 (Rodygin 等人,2016)。
乙炔在燃烧和火焰研究中的应用
富斯特等人(2015)将一维拉曼/瑞利测量中主要物质的检测扩展到包括乙炔,乙炔是烃火焰中重要的烟灰前体。这项研究对于了解乙炔在燃烧过程中的作用及其对烟灰形成的影响至关重要 (Fuest 等人,2015)。
属性
IUPAC Name |
deuterioethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176610 | |
| Record name | Acetylene-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
27.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; May have odor like garlic; [C/D/N Isotopes MSDS] | |
| Record name | Acetylene-d1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acetylene-d1 | |
CAS RN |
2210-34-6 | |
| Record name | Ethyne-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylene-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylene-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using deuterated Acetylene (C₂H₂) in studying nitrogenase activity?
A1: Deuterated Acetylene, specifically Acetylene-d2 (C₂D₂), serves as a valuable tool in nitrogenase research. Nitrogenase, the enzyme responsible for biological nitrogen fixation, can also reduce Acetylene to Ethylene. By using C₂D₂, researchers can distinguish between Ethylene produced by nitrogenase and Ethylene from other sources, such as plant biosynthesis []. This is because nitrogenase primarily converts C₂D₂ to cis-1,2-Dideuteroethylene, which can be differentiated from non-deuterated Ethylene through Fourier transform infrared spectroscopy [].
Q2: What is the structural difference between Acetylene (C₂H₂) and Acetylene-d1 (C₂HD)?
A2: Acetylene-d1 (C₂HD) differs from Acetylene (C₂H₂) by the substitution of one hydrogen atom with a deuterium atom. This isotopic substitution alters the molecule's vibrational frequencies, leading to distinct spectroscopic properties.
Q3: How does the presence of Acetylene-d1 affect the product distribution in reactions involving ethynyl radicals?
A3: Studies have shown that when Acetylene-d2 (C₂D₂) is introduced into a system containing ethynyl radicals (C₂H.), it participates in reactions leading to the formation of both Acetylene-d1 (C₂HD) and butadiyne-d1 (C₄HD) []. This finding highlights the occurrence of both hydrogen abstraction and displacement reactions by ethynyl radicals in the presence of acetylenic species.
Q4: Are there specific spectroscopic techniques that are particularly useful for studying Acetylene-d1?
A4: Yes, several spectroscopic techniques are well-suited for studying Acetylene-d1:
- Infrared Spectroscopy: Provides information on molecular vibrations and is useful for identifying and quantifying C₂HD based on its unique absorption bands [, ].
- Raman Spectroscopy: Complementary to infrared spectroscopy, offering insights into molecular vibrations and structural characteristics [, ].
- Microwave Spectroscopy: Allows for the precise determination of molecular rotational constants and structural parameters [].
Q5: How does the polymerization temperature influence the structure of Polyacetylene synthesized using a Ti(OC₄H₉)₄–Al(C₂H₅)₃ catalyst system?
A5: Infrared spectral analysis of Polyacetylene, Poly(acetylene-d2), and copolymers synthesized using a Ti(OC₄H₉)₄–Al(C₂H₅)₃ catalyst system suggests a temperature-dependent structural variation []. Polymers produced at lower temperatures (below -78°C) exhibit spectral features consistent with either an all cis-transoid or all trans-cisoid configuration. In contrast, polymers synthesized at higher temperatures (above 150°C) display spectra indicative of an all-trans structure [].
Q6: What insights into acetylene pyrolysis have been gained through shock tube studies coupled with time-of-flight mass spectrometry?
A6: Shock tube experiments, coupled with time-of-flight mass spectrometry, have revealed that Acetylene pyrolysis proceeds through a sequential formation of higher polyynes []. The proposed pathway involves the initial formation of C₄H₃, followed by its conversion to C₄H₂, and subsequent formation of C₆H₂, C₈H₂, and so on []. This study highlighted the formation of C₄H₃ as a key intermediate in Acetylene pyrolysis.
Q7: What is the role of hydrogen atoms in the thermal decomposition of Acetylene?
A7: Hydrogen atoms play a crucial role in the thermal decomposition of Acetylene. They catalyze an isotopic exchange reaction between C₂H₂ and C₂D₂, significantly accelerating the rate compared to the formation of C₄H₂ []. This isotopic exchange provides evidence for the involvement of hydrogen atoms in the early stages of Acetylene decomposition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)

